[3,3'-Bithiophene]-4,4'-dicarboxaldehyde
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Overview
Description
[3,3’-Bithiophene]-4,4’-dicarboxaldehyde is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. The presence of aldehyde groups at the 4,4’ positions of the bithiophene structure makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bithiophene]-4,4’-dicarboxaldehyde typically involves the functionalization of bithiophene. One common method is the formylation of 3,3’-bithiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 3,3’-bithiophene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde groups at the 4,4’ positions .
Industrial Production Methods
In an industrial setting, the production of [3,3’-Bithiophene]-4,4’-dicarboxaldehyde can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of oxidative molecular layer deposition (oMLD) has also been explored for the fabrication of robust conjugated microporous polymer membranes utilizing 3,3’-bithiophene monomers .
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bithiophene]-4,4’-dicarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as bromination using bromine (Br2) or nitration using nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in acetic acid for bromination.
Major Products
Oxidation: [3,3’-Bithiophene]-4,4’-dicarboxylic acid.
Reduction: [3,3’-Bithiophene]-4,4’-diol.
Substitution: 4,4’-dibromo-3,3’-bithiophene.
Scientific Research Applications
[3,3’-Bithiophene]-4,4’-dicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its optoelectronic properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of [3,3’-Bithiophene]-4,4’-dicarboxaldehyde involves its interaction with molecular targets through its aldehyde functional groups. These groups can form Schiff bases with amines, which is a key reaction in many biological and chemical processes. The compound’s optoelectronic properties are attributed to the conjugated system of the bithiophene backbone, which allows for efficient electron transport and light absorption .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A brominated derivative of thiophene used in similar applications.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): An emerging heterocyclic compound with applications in organic electronics.
Bithiophene-phthalimide derivatives: Compounds with similar backbones used in optoelectronic applications.
Uniqueness
[3,3’-Bithiophene]-4,4’-dicarboxaldehyde is unique due to the presence of aldehyde groups at the 4,4’ positions, which enhances its reactivity and makes it a versatile building block for various chemical syntheses and industrial applications. Its ability to undergo multiple types of chemical reactions and its optoelectronic properties make it a valuable compound in both research and industry.
Properties
IUPAC Name |
4-(4-formylthiophen-3-yl)thiophene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-1-7-3-13-5-9(7)10-6-14-4-8(10)2-12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMDHVOUCVTPSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C2=CSC=C2C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311326 |
Source
|
Record name | [3,3'-Bithiophene]-4,4'-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-32-0 |
Source
|
Record name | NSC241160 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3,3'-Bithiophene]-4,4'-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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